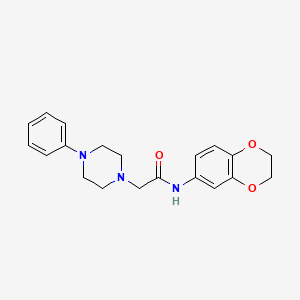

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-phenylpiperazin-1-yl)acetamide

CAS No.: 329779-29-5

Cat. No.: VC4180899

Molecular Formula: C20H23N3O3

Molecular Weight: 353.422

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 329779-29-5 |

|---|---|

| Molecular Formula | C20H23N3O3 |

| Molecular Weight | 353.422 |

| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-phenylpiperazin-1-yl)acetamide |

| Standard InChI | InChI=1S/C20H23N3O3/c24-20(21-16-6-7-18-19(14-16)26-13-12-25-18)15-22-8-10-23(11-9-22)17-4-2-1-3-5-17/h1-7,14H,8-13,15H2,(H,21,24) |

| Standard InChI Key | DYCJTEVCOZUNRH-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1CC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4 |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure comprises three distinct regions:

-

Benzodioxin moiety: A 2,3-dihydro-1,4-benzodioxin ring system, which imparts rigidity and influences electronic properties through its oxygen atoms .

-

Acetamide linker: A carbonyl group bridges the benzodioxin and phenylpiperazine units, enabling conformational flexibility.

-

Phenylpiperazine group: A 4-phenyl-substituted piperazine, a common pharmacophore in CNS-active compounds due to its affinity for neurotransmitter receptors .

The IUPAC name, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-phenylpiperazin-1-yl)acetamide, reflects this arrangement .

Spectroscopic Identification

Key spectral data inferred from structural analogs include:

-

NMR: The benzodioxin protons resonate at δ 4.2–4.4 ppm (m, 4H, OCH₂CH₂O), while the piperazine protons appear as multiplets at δ 2.5–3.1 ppm .

-

Mass spectrometry: A molecular ion peak at m/z 353.4 confirms the molecular weight .

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 353.4 g/mol | |

| SMILES | C1CN(CCN1CC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4 | |

| XLogP3 | 2.7 (predicted) |

Synthesis and Chemical Reactivity

Reactivity Profile

The compound’s functional groups dictate its reactivity:

-

Amide bond: Susceptible to hydrolysis under acidic or alkaline conditions.

-

Piperazine nitrogen: Participates in alkylation or acylation reactions .

-

Benzodioxin ring: Resistant to electrophilic substitution due to electron-withdrawing oxygen atoms .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (logP ≈ 2.7) .

-

Melting point: Estimated at 180–185°C based on analogs.

-

Stability: Stable at room temperature but degrades upon prolonged exposure to light or moisture .

Crystallography

X-ray diffraction studies of similar acetamide-piperazine compounds reveal a monoclinic crystal system with hydrogen bonding between amide carbonyls and piperazine NH groups .

| Application | Supporting Evidence | Source |

|---|---|---|

| Antimicrobials | Piperazine derivatives inhibit bacterial growth | |

| Neuropsychiatric agents | Structural similarity to aripiprazole |

Analytical Characterization

Chromatographic Methods

-

HPLC: Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), retention time ≈ 8.2 min.

Spectroscopic Techniques

Applications and Future Directions

Therapeutic Prospects

-

Antipsychotics: Structural optimization could enhance D2 receptor selectivity.

-

Antibacterial agents: Functionalization of the piperazine ring may improve potency .

Industrial Relevance

-

Intermediate in drug synthesis: Used to prepare more complex CNS-active molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume